Tiemonium Iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXEUZPIIUQAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875078 | |
| Record name | Tiemonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-12-7 | |
| Record name | Tiemonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiemonium iodide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiemonium iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiemonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiemonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIEMONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ2LZ7U304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Development of Tiemonium Iodide
Established Synthetic Methodologies
A notable and concise established methodology for synthesizing (S)-Tiemonium iodide is a three-step process. acs.org This approach is centered on the creation of a key chiral intermediate, which is then converted to the final product.
Asymmetric Synthesis Approaches for Enantiomeric Forms
The development of asymmetric synthetic routes is crucial for producing enantiomerically pure forms of Tiemonium (B1683158) iodide, such as (S)-Tiemonium iodide. The key challenge lies in the enantioselective formation of the chiral tertiary alcohol core.
A highly effective method for this purpose is the direct asymmetric addition of a (2-thienyl)aluminum reagent to a ketone substrate. nih.gov This reaction, which utilizes Al(2-thienyl)₃(THF) as the thienyl source, provides a direct pathway to chiral tertiary 2-thienyl alcohols, the essential precursors for Tiemonium iodide. acs.org The process is catalyzed by a chiral titanium complex, enabling the stereocontrolled addition of the thienyl group to the prochiral ketone. acs.orgthieme-connect.com This approach represents an alternative and more sophisticated method compared to traditional syntheses that might involve the addition of organometallic reagents to thienyl ketones. thieme-connect.com
The success of the asymmetric thienylaluminum addition hinges on the specific catalyst employed. The most effective catalyst system reported for this transformation is a titanium catalyst derived from (S)-BINOL ((S)-(−)-1,1′-Bi(2-naphthol)). researchgate.netnih.gov This chiral catalyst is typically generated in situ from titanium(IV) isopropoxide (Ti(OⁱPr)₄) and a catalytic amount (e.g., 10 mol%) of (S)-BINOL. acs.orgresearchgate.net The (S)-BINOL ligand coordinates to the titanium center, creating a chiral environment that directs the approach of the thienylaluminum reagent to one face of the ketone, thereby inducing high enantioselectivity in the resulting alcohol product. rug.nlsynthesiswithcatalysts.com The use of (R)-BINOL in the same catalytic system allows for the synthesis of the corresponding (R)-enantiomer. acs.org
The enantioselectivity of the titanium/(S)-BINOL catalyzed thienylaluminum addition is highly dependent on the structure of the ketone substrate. thieme-connect.com The catalytic system demonstrates excellent performance with aromatic ketones, including those with either electron-donating or electron-withdrawing substituents on the aromatic ring. acs.org For these substrates, the reaction furnishes the desired chiral tertiary alcohols in high yields and with excellent enantioselectivities, often reaching up to 97% enantiomeric excess (ee). acs.orgresearchgate.net Similarly, high enantioselectivity is observed for α,β-unsaturated ketones like 1-acetylcyclohexene. acs.org
In stark contrast, the addition of the 2-thienylaluminum reagent to dialkyl ketones (aliphatic ketones) results in very low enantioselectivities, typically in the range of 8–17% ee. acs.orgresearchgate.net This significant difference in stereocontrol highlights the crucial role of the aromatic ring of the substrate in achieving high enantioselectivity with this specific catalytic system.
Enantioselectivity of (S)-BINOL/Ti-Catalyzed 2-Thienylaluminum Addition to Various Ketones
This table presents the results from the asymmetric addition of a (2-thienyl)aluminum reagent to different ketone substrates, catalyzed by the titanium complex of (S)-BINOL. Data sourced from Organic Letters 2009, 11(15), 3386-9. acs.org
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 3-Bromo-1-phenylpropan-1-one | 1-(3-Bromophenyl)-1-phenyl-1-(thiophen-2-yl)propan-1-ol | 94 | 92 |
| Acetophenone | 1-Phenyl-1-(thiophen-2-yl)ethanol | 91 | 90 |
| 4'-Methylacetophenone | 1-(p-Tolyl)-1-(thiophen-2-yl)ethanol | 94 | 93 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-1-(thiophen-2-yl)ethanol | 99 | 95 |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)-1-(thiophen-2-yl)ethanol | 99 | 67 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-1-(thiophen-2-yl)ethanol | 92 | 93 |
| 2'-Acetonaphthone | 1-(Naphthalen-2-yl)-1-(thiophen-2-yl)ethanol | 99 | 92 |
| 1-Acetylcyclohexene | 1-(Cyclohex-1-en-1-yl)-1-(thiophen-2-yl)ethanol | 99 | 97 |
| 2-Heptanone (Aliphatic) | 2-(Thiophen-2-yl)octan-2-ol | 85 | 17 |
| 3-Heptanone (Aliphatic) | 3-(Thiophen-2-yl)nonan-3-ol | 82 | 8 |
Synthesis of Analogues and Derivatives with Thiophene (B33073) Nucleus
The thiophene nucleus is a common scaffold in pharmacologically active molecules and advanced materials. mdpi.comnih.gov Various synthetic strategies exist for creating analogues and derivatives containing this heterocyclic ring, which could be applied to generate novel Tiemonium-like structures.
Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, Sonogashira coupling reactions can be used to link thiophene cores with other aromatic systems via acetylene (B1199291) bonds, creating extended conjugated structures. mdpi.com Other methods involve the direct construction of the thiophene ring itself. Metal-catalyzed or base-promoted heterocyclization of functionalized alkynes that bear a sulfur-containing nucleophilic group is an atom-economical approach to substituted thiophenes. mdpi.com Additionally, iodocyclization of S-containing alkyne substrates provides a direct route to iodine-containing thiophenes, which can be further functionalized through subsequent cross-coupling reactions. mdpi.com For creating complex polycyclic aromatic structures incorporating thiophene, methods like the Scholl reaction can be employed for the π-extension of thiophene-substituted precursors. rsc.org
Pharmacological Investigations of Tiemonium Iodide
Molecular and Cellular Mechanisms of Action
The antispasmodic effects of tiemonium (B1683158) iodide are a result of its interactions with various cellular and molecular pathways that govern smooth muscle contraction.
Competitive Muscarinic Receptor Antagonism
The principal mechanism of action for tiemonium iodide is its role as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.commedchemexpress.commedkoo.com By blocking these receptors, this compound prevents the binding of the neurotransmitter acetylcholine. patsnap.com Acetylcholine is a key signaling molecule in the parasympathetic nervous system and its binding to muscarinic receptors on smooth muscle cells typically induces contraction. patsnap.com this compound's blockade of these receptors leads to a reduction in the baseline tone and contractility of smooth muscle tissues, resulting in muscle relaxation. patsnap.com This action is similar to that of atropine (B194438), another well-known muscarinic antagonist. nih.govaffygility.com
Modulation of Cholinergic Neurotransmission
By acting as a muscarinic receptor antagonist, this compound directly modulates cholinergic neurotransmission. patsnap.compatsnap.com This modulation is central to its spasmolytic effects. The quaternary ammonium (B1175870) structure of this compound limits its ability to cross the blood-brain barrier, which minimizes central nervous system side effects often associated with other anticholinergic drugs. patsnap.com Research indicates that this compound can interact with other medications that affect cholinergic transmission, necessitating caution when co-administered. smolecule.com
Effects on Calcium Dynamics in Smooth Muscle Contraction (e.g., Inhibition of Ca2+ Ion Release)
This compound influences calcium (Ca2+) dynamics, which are crucial for smooth muscle contraction. nih.govpatsnap.com Unlike papaverine (B1678415), which slows the influx of extracellular Ca2+, this compound's mechanism involves the inhibition of the release of intracellular Ca2+ ions. nih.gov It appears to reinforce the binding of calcium to membrane phospholipids (B1166683), thereby stabilizing the cell membrane and reducing the availability of Ca2+ for contraction. nih.govepharma.com.bd This action contributes to its direct smooth muscle relaxant effects, complementing its anticholinergic properties. patsnap.com
Interactions with Histamine (B1213489) H1 Receptors and Alpha-Adrenergic Receptors
In vitro studies have revealed that this compound exhibits a weak affinity for histamine H1 receptors. nih.gov This interaction represents a minor competitive antagonism of histamine. nih.gov In contrast, this compound does not appear to affect alpha-adrenergic receptor stimulation. nih.gov This lack of interaction with noradrenaline is consistent with theories of noradrenaline's action that involve calcium exchanges within an intracytoplasmic compartment, a process not significantly impacted by this compound. nih.gov
Membrane Stabilizing Properties
A key aspect of this compound's mechanism is its membrane-stabilizing action. nih.gov This property is linked to its ability to reinforce the binding of calcium to membrane phospholipids and proteins. nih.govepharma.com.bd By stabilizing the cell membrane of gastrointestinal smooth muscle cells, it helps to reduce excessive contractions. epharma.com.bd This stabilizing effect complements its primary role as a competitive muscarinic antagonist. nih.gov
Pharmacodynamics and Efficacy Profiling
The pharmacodynamic profile of this compound is characterized by its spasmolytic and anticholinergic effects. As a quaternary ammonium antimuscarinic, its peripheral effects are comparable to those of atropine. drugfuture.com
Clinical and preclinical studies have demonstrated the efficacy of this compound in reducing smooth muscle spasms. For instance, in studies on canine colonic motility, this compound was shown to inhibit both normal and neostigmine-induced accelerated motility in the proximal colon, with an efficacy comparable to butylscopolamine. nih.gov In the distal colon, it exhibited potent inhibitory effects similar to mepenzolate. nih.gov Furthermore, it was effective in depressing colonic constriction induced by prostaglandin (B15479496) F2 alpha. nih.gov These findings suggest that this compound provides extensive inhibition of colonic motility through a mepenzolate-like action and potentially other mechanisms. nih.gov
The onset of action for tiemonium methylsulfate (B1228091), a related salt, is relatively rapid after oral administration, making it suitable for acute symptom relief. patsnap.com The primary therapeutic outcome is the alleviation of visceral spasms, leading to a reduction in pain and discomfort associated with conditions like irritable bowel syndrome and other functional disorders of the gastrointestinal and urinary tracts. patsnap.comepharma.com.bd
Table 1: Summary of this compound's Pharmacological Interactions
| Receptor/Ion Channel | Interaction Type | Effect on Smooth Muscle |
|---|---|---|
| Muscarinic Acetylcholine Receptors | Competitive Antagonist | Relaxation |
| Calcium (Ca2+) Ion Release | Inhibition | Relaxation |
| Histamine H1 Receptors | Weak Competitive Antagonist | Minor Contribution to Relaxation |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Acetylcholine | |
| Atropine | |
| Papaverine | |
| Histamine | |
| Noradrenaline | |
| Butylscopolamine | |
| Mepenzolate | |
| Prostaglandin F2 alpha | |
| Neostigmine (B1678181) |
In Vitro Studies on Smooth Muscle Preparations
In vitro investigations have been crucial in defining the cellular and molecular mechanisms of this compound's action on smooth muscle. Studies have utilized classical molecular pharmacological models to assess its effects. nih.gov Research shows that tiemonium, like atropine, competitively antagonizes cholinergic stimulation at muscarinic receptors. nih.gov
Furthermore, tiemonium interferes with the contractile effects induced by barium chloride (BaCl2), a characteristic it shares with papaverine. nih.gov However, its mechanism is distinct; whereas papaverine slows the influx of intracytoplasmic calcium (Ca2+), tiemonium appears to inhibit the release and availability of this ion by reinforcing its binding to membrane phospholipids. nih.gov Unlike papaverine, tiemonium demonstrates an affinity for histamine H1-receptors but does not affect alpha-adrenergic receptor stimulation. nih.gov This combination of a marked competitive interference with acetylcholine and a membrane-stabilizing action distinguishes its antispasmodic profile. nih.gov
In Vivo Studies in Animal Models of Spasmolysis
The effects of this compound on gastrointestinal motility have been evaluated in animal models, particularly in dogs. nih.gov In one study, the effects on colonic motility were assessed using a balloon method, with wave motion frequency analyzed by fast Fourier transform. nih.gov The findings indicated that tiemonium's inhibitory effects on both normal proximal colonic motility and motility accelerated by neostigmine were comparable to those of butylscopolamine. nih.gov In the distal colon, tiemonium exhibited a potent inhibitory action similar to mepenzolate. nih.gov These results suggest that tiemonium provides extensive inhibition of colonic motility through a mechanism resembling that of mepenzolate, potentially with additional actions. nih.gov
Drugs Investigated in Canine Colonic Motility Study
| Drug | Investigated Dose |
|---|---|
| This compound | 20 micrograms/kg |
| Mepenzolate Bromide | 20 micrograms/kg |
| Butylscopolamine Bromide | 50 micrograms/kg |
| Atropine Sulfate | 10 micrograms/kg |
| Neostigmine Metylsulfate | 50 micrograms/kg |
This table is based on data from a study on the effects of various antispasmodics on colonic motility in dogs. nih.gov
Research has also been conducted to evaluate the effect of this compound on the contractile activities of the ureter. nih.gov Studies focusing on the drug's impact on ureteral smooth muscle have been performed to understand its potential utility in conditions involving the urinary tract. nih.gov
This compound has been tested for its ability to counteract the effects of various substances that induce smooth muscle spasms. In in vivo studies on dogs, tiemonium was shown to depress colonic constriction induced by Prostaglandin F2 alpha (PGF2 alpha). nih.gov In vitro studies have confirmed that tiemonium interferes with the contracting effects of barium chloride (BaCl2). nih.gov Further investigations on isolated guinea pig ileum have demonstrated its ability to antagonize contractions induced by both histamine and barium ions. nih.gov
Comparative Pharmacological Efficacy with Reference Antispasmodics (e.g., Atropine, Papaverine, Butylscopolamine, Mepenzolate)
Comparative studies have benchmarked the efficacy of this compound against several reference antispasmodics.
Versus Atropine: Like atropine, tiemonium acts as a competitive antagonist of cholinergic stimulation. However, tiemonium is considered less specific, possessing a broader range of action. nih.gov
Versus Papaverine: Tiemonium resembles papaverine in its ability to inhibit spasms induced by various agents, including BaCl2. nih.gov However, their mechanisms of action differ significantly. Papaverine works by slowing the influx of Ca2+ into the cytoplasm, while tiemonium inhibits the release of membrane-bound Ca2+. nih.gov
Versus Butylscopolamine: In studies on canine proximal colonic motility, the inhibitory effect of tiemonium was found to be equal to that of butylscopolamine. nih.gov
Versus Mepenzolate: Tiemonium demonstrated a potent, mepenzolate-like inhibition on distal colonic motility in dogs. nih.gov
Comparative Profile of this compound
| Comparator Drug | Area of Comparison | Comparative Finding | Source |
|---|---|---|---|
| Atropine | Mechanism | Both are competitive cholinergic antagonists; Tiemonium is less specific. | nih.gov |
| Papaverine | Mechanism | Both counteract BaCl2; Tiemonium inhibits Ca2+ release, Papaverine slows Ca2+ influx. | nih.gov |
| Butylscopolamine | Efficacy (Proximal Colon) | Inhibitory effects on normal and neostigmine-induced motility were equal. | nih.gov |
| Mepenzolate | Efficacy (Distal Colon) | Showed potent, mepenzolate-like inhibition. | nih.gov |
Additivity of Antispasmodic Effects (e.g., with Papaverine)
The interaction between this compound and papaverine has been studied to assess potential synergistic or additive effects. nih.gov Research using molecular pharmacology techniques on guinea pig ileum and rat jejunum demonstrated that the competitive antagonist effects of tiemonium and the non-competitive antagonist effects of papaverine are strictly additive when the two drugs are combined. nih.gov This additivity results in a sequential blockage of the contractile effects induced by acetylcholine, histamine, and barium ions at the smooth muscle level. nih.gov
Pharmacokinetic Research
The study of how the body interacts with a drug—absorbing, distributing, metabolizing, and excreting it—is fundamental to understanding its therapeutic profile. Pharmacokinetic research on this compound, a quaternary ammonium compound, reveals specific characteristics typical of its chemical class, particularly concerning its movement into and out of the body.
The bioavailability of a drug, or the fraction of an administered dose that reaches the systemic circulation, is a critical pharmacokinetic parameter. For orally administered drugs, this is heavily influenced by absorption from the gastrointestinal tract. Research into tiemonium has included comparative studies of its different salt forms to determine if the counter-ion influences its bioavailability.
A key human study investigated the bioavailability of this compound and tiemonium methylsulfate by administering capsules containing ¹⁴C-labelled versions of each compound to volunteers. nih.govtandfonline.com The study involved five volunteers for this compound and four for tiemonium methylsulfate. tandfonline.comtandfonline.com The findings indicated that both salts are poorly absorbed from the gastrointestinal tract, a characteristic feature of quaternary ammonium compounds. nih.govtandfonline.com
To quantify the extent of absorption, researchers administered a subsequent intravenous injection of the labelled drug to some volunteers. tandfonline.comtandfonline.com This allowed for a comparison between oral and IV routes, leading to the calculation that approximately 6% of the orally administered tiemonium was absorbed. tandfonline.com Crucially, the investigation found no significant difference in the bioavailability between the iodide and methylsulfate salts of tiemonium. nih.govtandfonline.com This suggests that the choice of the counter-ion (iodide vs. methylsulfate) does not materially affect the extent to which the active tiemonium cation is absorbed into the bloodstream. Other pharmacodynamic research confirms the limited oral bioavailability of such onium salts, with estimates in the range of 3% to 5% compared to intravenous administration. google.com
Table 1: Bioavailability Findings for Tiemonium Salts
| Parameter | Finding | Source(s) |
|---|---|---|
| Study Design | Administration of ¹⁴C-labelled this compound and tiemonium methylsulfate to human volunteers. | nih.gov, tandfonline.com, tandfonline.com |
| Compounds Compared | This compound, Tiemonium Methylsulfate | nih.gov, tandfonline.com |
| Calculated Oral Absorption | Approximately 6% | tandfonline.com |
The low bioavailability of this compound is a direct consequence of its classification as a quaternary ammonium compound (QAC). These molecules possess a permanent positive charge on the central nitrogen ion, which significantly influences their absorption characteristics. nih.gov
Generally, QACs are poorly absorbed through biological membranes, including the gastrointestinal lining, following oral administration. inchem.org Several factors contribute to this poor absorption:
Permanent Charge: The cationic nature of QACs hinders their passive diffusion across the lipid-rich cell membranes of the intestinal epithelium. nih.gov
Hydrophobicity: The absorption of QACs is related to the size of the hydrophobic part of the molecule. oup.com Studies on a series of n-alkyltrimethylammonium compounds showed that both absorption and binding to the intestinal brush-border membrane increased with the length of the hydrocarbon chain, suggesting that an appropriately sized hydrophobic region is a key determinant of absorption. oup.com
Efflux Transporters: In some cases, the absorption of QACs may be limited by active efflux transporters like P-glycoprotein (P-gp). nih.gov Research in rats using a model QAC demonstrated that oral bioavailability increased with the dose, which was attributed to the saturation of intestinal P-gp at higher concentrations. nih.gov
The amount of QAC absorbed can also be influenced by the concentration of the compound, the duration and frequency of exposure, and the presence of other chemicals that might affect absorption. nih.gov
Studies utilizing radioactively labeled compounds provide definitive insights into the metabolic fate and elimination routes of a drug. For tiemonium, research using ¹⁴C-labelled this compound has elucidated its primary pathway of excretion. tandfonline.com
Following oral administration, the investigation showed that the majority of the administered radioactive dose was not absorbed and was eliminated directly in the feces. tandfonline.com This finding is consistent with the poor bioavailability observed for tiemonium and other quaternary ammonium compounds. tandfonline.com
The small fraction of the drug that is absorbed enters the systemic circulation and is eventually eliminated. The study measured drug levels in serum, urine, and feces. nih.govtandfonline.com By analyzing the urinary excretion data over 24-hour periods, researchers were able to calculate an approximate urinary excretion half-life for the absorbed drug. tandfonline.com While specific metabolic pathways for this compound are not extensively detailed, the primary route of elimination for the orally administered dose is clearly through the feces, reflecting its limited absorption. tandfonline.com Generally, QACs that are absorbed can be metabolized by the hepatic cytochrome P450 enzyme system. nih.gov
Table 2: Elimination Profile of Orally Administered ¹⁴C-Tiemonium
| Parameter | Observation | Source(s) |
|---|---|---|
| Primary Route of Elimination | Fecal | tandfonline.com |
| Reason | Poor absorption from the gastrointestinal tract. | tandfonline.com |
| Measured Excreta | Serum, Urine, Feces | nih.gov, tandfonline.com |
| Calculated Parameter | Approximate urinary excretion half-life (from absorbed fraction). | tandfonline.com |
Specific clinical studies detailing the interaction between this compound and aspirin (B1665792) on absorption mechanisms are not prominent in the reviewed scientific literature. However, based on the chemical properties of quaternary ammonium compounds and general pharmacokinetic principles, several potential interaction mechanisms affecting absorption can be hypothesized.
Drug absorption can be altered by interactions that occur within the gastrointestinal tract before the drug enters the bloodstream. sps.nhs.uk These can include:
Adsorption and Chelation: One drug can bind to another, forming a complex that is poorly absorbed. sps.nhs.uk While a specific chelation interaction between tiemonium and aspirin is not documented, this remains a general mechanism for absorption-related interactions.
Changes in Gastrointestinal pH: The ionization state, and therefore the absorbability, of some drugs can be altered by changes in stomach or intestinal pH.
Changes in Gastrointestinal Motility: Drugs that alter the rate of stomach emptying or intestinal transit can affect the rate and extent of another drug's absorption. sps.nhs.uk For instance, an agent that speeds up gastric emptying could increase the absorption rate of another drug. sps.nhs.uk
For QACs specifically, a significant interaction affecting absorption involves food. Marked negative food effects have been reported for most QACs, where co-administration with food reduces oral absorption. iapchem.org Research suggests that this effect is due to the binding of QACs to bile micelles and components of food, which reduces the fraction of the unbound, absorbable drug in the intestine. iapchem.org Therefore, any co-administered substance, including drugs like aspirin or food, that influences the gastrointestinal environment could potentially alter the absorption of this compound.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Tiemonium methylsulfate |
| Aspirin |
| n-alkyltrimethylammonium |
| P-glycoprotein |
| Neostigmine methylsulfate |
| Emepronium bromide |
| Prifinium bromide |
| Trospium |
| Propantheline |
| Ambenonium |
| Taurocholic acid |
Analytical Chemistry and Quality Control Methodologies for Tiemonium Iodide
Quantitative Determination Techniques
A range of analytical methods, leveraging both spectroscopic and chromatographic principles, have been established for the precise quantification of Tiemonium (B1683158). These methods are crucial for quality control in both bulk drug substance and finished pharmaceutical products.
Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Tiemonium. These methods are based on the inherent ultraviolet absorption of the molecule or its ability to form colored complexes.
Direct UV spectrophotometry is a straightforward method for the quantification of Tiemonium. The molecule exhibits a characteristic absorption maximum in the ultraviolet region, which can be used for its determination. Studies on Tiemonium methylsulfate (B1228091) have shown a maximum absorbance (λmax) at 234 nm in distilled water. ijpsr.com The method has been validated according to International Conference on Harmonisation (ICH) guidelines and has demonstrated good linearity within a specific concentration range. ijpsr.com
For the determination of Tiemonium methylsulfate in the presence of its acid degradation product, an isoabsorptive point at 250 nm has been utilized. japsonline.com At this wavelength, both the parent drug and its degradation product have the same absorptivity, allowing for the determination of the total concentration.
Table 1: Parameters for UV Spectrophotometric Analysis of Tiemonium Methylsulfate
| Parameter | Value | Reference |
|---|---|---|
| λmax | 234 nm | ijpsr.com |
| Linearity Range | 10-30 µg/mL | ijpsr.com |
| Isobestic Point (with acid degradation product) | 250 nm | japsonline.com |
To enhance the specificity of UV spectroscopy, particularly in the presence of interfering substances or degradation products, derivative spectrophotometry is employed. This technique involves calculating the first or higher-order derivative of the absorption spectrum, which can help in resolving overlapping peaks.
For the analysis of Tiemonium methylsulfate in the presence of its acid degradation product, a first derivative spectrophotometric method has been developed. By measuring the peak amplitude at 250 nm, where the degradation product has zero contribution, Tiemonium methylsulfate can be selectively quantified. itmedicalteam.pl Another approach involves the use of the first derivative of ratio spectra, where the absorption spectrum of the drug is divided by that of its degradation product. researchgate.net The amplitude of the first derivative of the ratio spectrum at 250 nm is then proportional to the concentration of Tiemonium methylsulfate.
Table 2: Parameters for Derivative Spectrophotometric Analysis of Tiemonium Methylsulfate
| Method | Wavelength (nm) | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r) | Reference |
|---|---|---|---|---|---|
| First Derivative (¹D) | 250 | 5.0 - 60.0 | 1DD250 = 0.0208C – 0.0484 | 0.9998 |
This colorimetric method involves the reaction of the positively charged Tiemonium cation with an anionic dye to form a colored ion-pair complex, which can be measured in the visible region of the spectrum. This technique offers increased sensitivity and specificity compared to direct UV spectroscopy.
With Rose Bengal: Tiemonium methylsulfate forms a 1:1 ion-pair complex with Rose Bengal in an acetate (B1210297) buffer of pH 3.7. ijacskros.com The resulting complex exhibits a maximum absorbance at 569 nm and is stable in the presence of methyl cellulose, which acts as a surfactant. ijacskros.com This method has been validated and shown to be linear over a concentration range of 3-16 µg/mL. ijacskros.comresearchgate.net
With Ammonium (B1175870) Vanadate: In a sulfuric acid medium, Tiemonium methylsulfate is oxidized by ammonium vanadate, resulting in a greenish-blue colored product with a maximum absorbance at 773 nm. ijacskros.comresearchgate.net This method is linear over a concentration range of 20-220 µg/mL. ijacskros.comresearchgate.net
Table 3: Parameters for Ion Pair Complex Formation Spectrophotometry of Tiemonium Methylsulfate
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Ratio (Drug:Reagent) | Reference |
|---|---|---|---|---|
| Rose Bengal | 569 | 3-16 | 1:1 | ijacskros.comresearchgate.net |
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are powerful tools for the separation, identification, and quantification of Tiemonium, especially in complex matrices or in the presence of degradation products.
High-Performance Liquid Chromatography (HPLC): Several stability-indicating RP-HPLC methods have been developed for the determination of Tiemonium methylsulfate. journalijar.cominnovareacademics.in A common approach utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic modifiers like acetonitrile (B52724) and methanol. journalijar.commedcraveonline.com Detection is typically performed using a UV detector at around 225-235 nm. journalijar.cominnovareacademics.in These methods have been validated for linearity, accuracy, and precision. innovareacademics.inmedcraveonline.com
Thin-Layer Chromatography (TLC): A stability-indicating TLC-densitometric method has also been reported for the quantification of Tiemonium methylsulfate in the presence of its degradation products. journalijar.com The separation is achieved on silica (B1680970) gel 60 F254 plates with a mobile phase of water, methanol, and glacial acetic acid. journalijar.com The spots are visualized under UV light and quantified by densitometry at 235 nm. journalijar.com
Table 4: Chromatographic Conditions for the Analysis of Tiemonium Methylsulfate
| Technique | Stationary Phase | Mobile Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| HPLC | X-Bridge C18 | Acetonitrile: Methanol: 0.05M KH₂PO₄ (20:5:80, v/v), pH 3.0 | UV at 235 nm | 2.0 - 20.0 µg/mL | journalijar.com |
| HPLC | Kinetex® C18 | Acetonitrile: 0.1% Orthophosphoric acid (20:80, v/v), pH 2.3 | UV at 225 nm | 1 - 25 µg/mL | innovareacademics.in |
Conductometric titration is an electrochemical method based on the change in electrical conductance of a solution during a titration. This technique is particularly useful for the analysis of quaternary ammonium compounds like Tiemonium, which can form precipitates with suitable ion-pairing reagents.
With Ammonium Reineckate: Tiemonium methylsulfate can be titrated with Ammonium Reineckate, leading to the formation of a precipitate. The endpoint of the titration is determined by a sharp change in the conductance of the solution. ijacskros.comresearchgate.net
With Phosphotungstic Acid: Similarly, Phosphotungstic Acid can be used as a titrant for the conductometric determination of Tiemonium methylsulfate, which also results in the formation of a precipitate. ijacskros.comresearchgate.net
The molar ratio of Tiemonium to the titrant in both cases is 1:1. ijacskros.com These methods are applicable over a range of concentrations and are not affected by common pharmaceutical excipients. ijacskros.com
Table 5: Conductometric Titration Parameters for Tiemonium Methylsulfate
| Titrant | Molar Ratio (Drug:Titrant) | Concentration Range | Reference |
|---|---|---|---|
| Ammonium Reineckate | 1:1 | 1.5 - 10 mg/50 mL | ijacskros.com |
Other Analytical Techniques (e.g., Particle-Induced X-ray Emission)
Beyond standard chromatographic and spectroscopic methods, other advanced techniques can be employed for the elemental analysis of compounds like Tiemonium iodide. Particle-Induced X-ray Emission (PIXE) is a powerful, non-destructive analytical technique used to determine the elemental composition of a sample. wikipedia.orgmeasurlabs.com The PIXE method involves bombarding a sample with a high-energy ion beam, typically protons. pelletron.com This interaction causes inner-shell electrons of the atoms in the sample to be ejected. To regain stability, an electron from a higher energy outer shell fills the vacancy, releasing the excess energy as an X-ray. eag.com
The energy of the emitted X-ray is characteristic of the element from which it originated, allowing for qualitative and quantitative elemental analysis. eag.com Each element produces a unique set of X-ray energies, creating a fingerprint that can be used for identification. measurlabs.com The intensity of the X-rays is proportional to the concentration of the element in the sample. pelletron.com
PIXE is highly sensitive and can detect trace elements, making it valuable in various fields, including geology, archaeology, and environmental science. wikipedia.orgpelletron.com While specific applications of PIXE for this compound are not extensively documented in recent literature, a related technique, Ion Beam Analysis, has been utilized for the determination of Tiemonium methylsulphate. japsonline.com Given that PIXE is a type of ion beam analysis, it holds potential for the elemental analysis of this compound, particularly for quantifying the iodine content, as it is a heavy element well-suited for this technique. eag.com
Development of Stability-Indicating Methods
The development of stability-indicating assay methods (SIAMs) is a critical component of the pharmaceutical development process. nih.gov These methods are essential for ensuring that a drug product maintains its quality, safety, and efficacy throughout its entire shelf life. ijpsr.com A SIAM is a validated analytical procedure that can accurately and selectively quantify the concentration of the active pharmaceutical ingredient (API) in the presence of any potential degradation products, process impurities, and excipients. ijpsr.comijpsm.com The requirement for establishing such methods is clearly mandated by regulatory bodies under the International Conference on Harmonization (ICH) guidelines. japsonline.com
Forced Degradation Studies and Degradation Product Identification (e.g., LC-MS)
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. globalresearchonline.net This process involves intentionally subjecting the drug substance to harsh conditions that are more severe than accelerated stability conditions to expedite degradation. nih.gov The primary goal is to generate potential degradation products that could form during storage and manufacturing, which helps in understanding the degradation pathways of the drug. globalresearchonline.net
For Tiemonium salts, studies have been conducted using a variety of stress conditions as outlined by ICH guidelines. researchgate.net These typically include:
Acidic and Basic Hydrolysis: The drug is exposed to strong acids (e.g., HCl) and bases (e.g., NaOH), often with heating, to induce hydrolysis. researchgate.net
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to simulate oxidative stress. nih.govresearchgate.net
Thermal Degradation: The drug is exposed to high temperatures to assess its thermal stability.
Photolytic Degradation: The drug is exposed to light (UV and visible) to evaluate its photosensitivity.
Once degradation is achieved, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes an invaluable tool. researchgate.net LC is used to separate the parent drug from the various degradation products formed during the stress testing. globalresearchonline.net The separated components are then introduced into a mass spectrometer, which provides information about the mass-to-charge ratio of the molecules. This data, along with fragmentation patterns obtained through tandem mass spectrometry (LC-MS/MS), allows for the structural elucidation and identification of the degradation products. globalresearchonline.netnih.gov
| Stress Condition | Reagent/Method | Outcome |
|---|---|---|
| Acidic Degradation | Exposure to 5 N HCl and heat | Significant degradation observed with the formation of distinct degradation products. researchgate.net |
| Alkaline Degradation | Exposure to 5 N NaOH and heat | Notable degradation of the active compound. researchgate.net |
| Oxidative Degradation | Treatment with 30% H₂O₂ at 80°C | Oxidative degradation products were successfully generated and separated. researchgate.net |
This table summarizes typical conditions used in forced degradation studies of Tiemonium compounds based on available research. researchgate.net
Compliance with International Conference on Harmonization (ICH) Guidelines (e.g., Q1A(R2), Q2(R1))
The development and validation of stability-indicating methods for this compound must adhere to the globally recognized guidelines established by the International Conference on Harmonization (ICH).
ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline provides a framework for designing stability studies to establish a re-test period for a drug substance or a shelf life for a drug product. europa.euich.org It defines the storage conditions, including temperature, humidity, and duration for long-term, intermediate, and accelerated stability testing. purple-diamond.comresearchgate.net The data generated from these studies are used to evaluate how the quality of the substance or product varies over time under the influence of environmental factors. researchgate.net
| Study | Storage Condition | Minimum Time Period |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
This table presents the standard storage conditions for stability testing as specified in the ICH Q1A(R2) guideline. researchgate.net
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology This guideline details the validation requirements for analytical procedures to ensure they are suitable for their intended purpose. theamericanjournals.com For a stability-indicating method, validation confirms that the procedure can accurately measure the active ingredient without interference from degradation products. ich.org Key validation parameters include:
| Validation Parameter | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
This table outlines the key analytical procedure validation parameters according to the ICH Q2(R1) guideline. ich.org
Structure Activity Relationship Sar Studies of Tiemonium Iodide
Correlation of Chemical Structure with Muscarinic Receptor Affinity and Selectivity
Tiemonium (B1683158) iodide functions primarily as a muscarinic acetylcholine (B1216132) receptor antagonist. ncats.ioncats.io Its chemical architecture is pivotal to its affinity for these receptors. The core structure features a morpholine (B109124) ring, a phenyl group, and a thiophene (B33073) ring attached to a central carbon, along with a quaternary ammonium (B1175870) group. This combination of bulky, hydrophobic groups contributes to its binding to the muscarinic receptors, which are G-protein coupled receptors involved in various physiological processes.
The antagonism of muscarinic receptors by tiemonium prevents the binding of the neurotransmitter acetylcholine, leading to the relaxation of smooth muscles. patsnap.com This action is the basis for its use as an antispasmodic agent to alleviate spasms in the gastrointestinal and genitourinary tracts. patsnap.com While tiemonium iodide is generally considered a non-selective muscarinic antagonist, meaning it binds to various muscarinic receptor subtypes (M1, M2, M3, etc.), subtle differences in affinity can exist. nih.gov The specific arrangement of the phenyl and thienyl groups around the tertiary alcohol is a key determinant of its binding affinity.
Research into related muscarinic antagonists has shown that modifications to the ester and N-alkyl substituents can significantly alter receptor affinity and selectivity. For instance, studies on other complex antimuscarinics have demonstrated that the nature of the heterocyclic and alkyl groups can fine-tune the selectivity towards specific muscarinic receptor subtypes.
Impact of Stereochemistry on Pharmacological Activity (e.g., (S)-Tiemonium Iodide Enantiomer)
This compound possesses a chiral center at the carbon atom bonded to the hydroxyl, phenyl, and thienyl groups. ncats.ioncats.io This means it can exist as two non-superimposable mirror images, or enantiomers: (S)-Tiemonium iodide and (R)-Tiemonium iodide. The spatial arrangement of these groups is critical for its interaction with the chiral environment of the muscarinic receptor binding site.
The ability to synthesize a specific enantiomer like (S)-tiemonium iodide is significant because different enantiomers of a drug can exhibit distinct pharmacological activities. thieme-connect.dethieme-connect.de One enantiomer may have a higher affinity for the target receptor, leading to greater potency, while the other may be less active or even contribute to side effects. The development of a stereoselective synthesis for (S)-tiemonium iodide opens the door for further investigation into the specific pharmacological profile of each enantiomer and the potential for developing a more targeted and effective therapeutic agent.
Influence of Quaternary Ammonium Moiety on Pharmacokinetic and Pharmacodynamic Properties
A defining feature of this compound's structure is the quaternary ammonium cation. wikipedia.org This positively charged nitrogen atom, part of the morpholine ring and bonded to a methyl group, profoundly influences the drug's pharmacokinetic and pharmacodynamic properties. patsnap.com
From a pharmacokinetic perspective, the permanent positive charge of the quaternary ammonium group limits the molecule's lipid solubility and its ability to passively diffuse across biological membranes, such as the gastrointestinal lining and the blood-brain barrier. patsnap.com Consequently, this compound is poorly absorbed from the gut. wikipedia.org This property also significantly restricts its entry into the central nervous system, which is a key advantage as it minimizes central anticholinergic side effects like confusion and drowsiness that are common with tertiary amine antimuscarinics that can cross the blood-brain barrier. patsnap.com
Pharmacodynamically, the quaternary ammonium moiety is essential for the molecule's antagonist activity at muscarinic receptors. The positive charge is believed to interact with a complementary anionic site within the receptor's binding pocket, contributing to the strong electrostatic interactions that anchor the drug to the receptor and block the binding of acetylcholine.
Structural Determinants for Membrane Interaction and Calcium Binding
While direct studies on this compound's specific calcium binding properties are not extensively detailed in the provided context, the interplay between muscarinic receptor function and calcium signaling is well-established. Muscarinic receptor activation often leads to an increase in intracellular calcium concentration, which is a key step in smooth muscle contraction. By blocking these receptors, this compound indirectly modulates calcium-dependent signaling pathways.
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. researchgate.net For this compound and its analogues, QSAR studies can provide valuable insights into the structural requirements for optimal antimuscarinic activity and can guide the design of new, more potent, and selective compounds.
QSAR models are built by developing mathematical relationships between a set of molecular descriptors and the observed biological activity. These descriptors can be categorized into several types, including:
Electronic descriptors: (e.g., partial charges, dipole moment) which are relevant to electrostatic interactions with the receptor.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within the receptor binding site.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule and its ability to cross cell membranes.
Topological descriptors: which describe the connectivity and branching of the molecule.
By analyzing the correlation between these descriptors and the antimuscarinic activity of a series of this compound analogues, a predictive QSAR model can be developed. Such models can help identify the key structural features that enhance or diminish activity. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent on the thiophene ring leads to a higher receptor affinity. This information can then be used to rationally design new analogues with improved pharmacological properties. The use of QSAR in conjunction with molecular docking studies can further refine the understanding of how these molecules interact with the muscarinic receptor at an atomic level. eurjchem.com
Toxicological Profiles and Safety Pharmacology Research of Tiemonium Iodide
Preclinical Toxicological Assessments
Preclinical toxicological data for tiemonium (B1683158) iodide are limited in publicly accessible literature. However, some key assessments have been documented.
Acute toxicity studies have established a median lethal dose (LD50). In rats, the oral LD50 for tiemonium iodide is reported as 2295 mg/kg, with the only specified toxic effect being the lethal dose value itself chemsrc.com. Studies using radioactive labeling have been conducted in rats and mice to investigate the elimination and metabolism of the compound nih.gov.
Regarding genotoxicity, there are no definitive studies concluding that this compound itself is genotoxic. However, concerns have been raised about potential genotoxic hazards related to the manufacturing of tiemonium salts (iodide and methyl sulfate). The synthesis processes may involve powerful alkylating agents, and if alcohols or ethers are used in the final steps, there is a risk of genotoxic impurities in the final product chrblee.net. Furthermore, it has been theorized that the synthesis reaction to form the methylammonium (B1206745) salt could be reversible under certain conditions, potentially re-forming the alkylating agents as degradation products chrblee.net. While it is acknowledged that some existing drug substances may themselves be genotoxic, the primary concern highlighted is related to avoidable impurities from the manufacturing process chrblee.net.
Characterization of Adverse Pharmacological Effects
The adverse effects of this compound are primarily linked to its anticholinergic (antimuscarinic) properties nih.gov. These effects are generally mild and transient but can be more severe in some individuals chrblee.net.
The most frequently reported adverse effects include:
Dry Mouth : A common effect resulting from reduced saliva production ncats.io.
Blurred Vision : A temporary effect that should resolve after discontinuing the medication ncats.io.
Constipation : Occurs due to the drug's effect on the smooth muscles of the gastrointestinal tract ncats.io.
Urinary Retention : this compound can cause difficulty in urination or a reduced urge to urinate ncats.io.
Less common, but more severe, adverse effects that have been characterized include:
Tachycardia : An increased heart rate or palpitations can occur ncats.io. This risk may be heightened in individuals with cardiovascular disorders chrblee.net.
Orofacial Dyskinesia : A case of reversible orofacial dyskinesia, an involuntary repetitive movement of the mouth and face, has been reported following tiemonium administration nih.govwho.int. The symptoms occurred on two separate occasions in the same patient after injection and resolved after cessation of the drug nih.govwho.int. Dyskinesia is a known, though rare, side effect of other anticholinergic drugs nih.govwho.int.
| Adverse Effect | Description | Frequency | Reference |
|---|---|---|---|
| Dry Mouth | Reduced saliva production leading to a dry feeling in the mouth. | Common/Frequent | chrblee.netncats.io |
| Blurred Vision | Temporary impairment of vision. | Common | chrblee.netncats.io |
| Constipation | Reduced motility of gastrointestinal smooth muscle. | Common | chrblee.netncats.io |
| Urinary Retention | Difficulty urinating or reduced urge to urinate. | Common | chrblee.netncats.io |
| Tachycardia | Increased heart rate, palpitations. | Less Common/Severe | chrblee.netncats.io |
| Orofacial Dyskinesia | Involuntary, repetitive movements of the mouth and face. | Rare | nih.govwho.int |
Mechanism-Based Evaluation of Contraindications
The contraindications for this compound are a direct extension of its primary mechanism of action: the blockade of muscarinic acetylcholine (B1216132) receptors chrblee.net. By inhibiting the action of acetylcholine on smooth muscles and other tissues, this compound can exacerbate certain pre-existing medical conditions chrblee.net.
Glaucoma : this compound is contraindicated in patients with glaucoma. Its anticholinergic activity can lead to an increase in intraocular pressure, which can worsen the condition chrblee.net.
Myasthenia Gravis : This autoimmune disorder is characterized by weakness and fatigue of skeletal muscles due to antibodies blocking acetylcholine receptors at the neuromuscular junction. The anticholinergic effects of this compound can further impair neuromuscular transmission, exacerbating the symptoms of myasthenia gravis chrblee.net.
Prostatic Hypertrophy : In patients with benign prostatic hyperplasia (BPH), an enlarged prostate can already obstruct urine flow. This compound can cause urinary retention by relaxing the detrusor muscle of the bladder and constricting the internal urethral sphincter. This can worsen urinary symptoms and potentially lead to acute urinary retention, making it contraindicated in individuals with severe prostatic hypertrophy chrblee.net.
Comprehensive Drug-Drug Interaction Studies
This compound can interact with other medications, potentially leading to altered efficacy or an increased risk of adverse effects chrblee.net. These interactions are primarily pharmacodynamic, stemming from its anticholinergic properties.
Interactions with Other Anticholinergic Agents
The concurrent use of this compound with other drugs possessing anticholinergic activity can potentiate the anticholinergic effects chrblee.net. This leads to an increased incidence and severity of side effects such as dry mouth, constipation, blurred vision, and urinary retention chrblee.net.
| Interacting Drug Class/Agent | Potential Outcome | Reference |
|---|---|---|
| Other Anticholinergic Agents (e.g., Atropine (B194438), certain Antihistamines, Tricyclic Antidepressants like Desipramine) | Increased anticholinergic side effects (dry mouth, constipation, urinary retention, blurred vision). | chrblee.netiiab.me |
| Gastric Motility Agents (e.g., Metoclopramide) | Reduced efficacy of this compound. | chrblee.net |
| Opioids (e.g., Meperidine, Butorphanol) | Increased risk of adverse effects, particularly severe constipation. | iiab.me |
| Adrenergic Agonists (e.g., Salbutamol (B1663637), Midodrine) | Increased risk of tachycardia. | iiab.me |
Interactions Affecting Gastric Motility
The therapeutic effect of this compound, which involves reducing smooth muscle spasms, can be counteracted by drugs that enhance gastrointestinal motility. For instance, the efficacy of this compound may be diminished when co-administered with prokinetic agents like metoclopramide (B1676508) chrblee.net. Conversely, this compound's inhibitory effect on colonic motility has been demonstrated in animal studies, where it was shown to depress colonic constriction pharmacompass.com.
Interactions with Opioids and Adrenergic Agonists
Opioids : Combining this compound with opioid analgesics can increase the risk and severity of adverse effects, notably constipation iiab.me. This is because both drug classes reduce gastrointestinal motility. Specific opioids noted for this interaction include meperidine, butorphanol, and eluxadoline (B110093) iiab.me.
Adrenergic Agonists : The concurrent use of this compound with adrenergic agonists can increase the risk of tachycardia iiab.me. This includes agents like salbutamol and midodrine (B238276) iiab.me.
Anticholinergic Burden Assessment and Implications for Specific Patient Populations (e.g., Elderly)
The assessment of the anticholinergic burden of medications is a critical aspect of toxicological and safety pharmacology research, particularly concerning vulnerable patient populations such as the elderly. The cumulative effect of multiple drugs with anticholinergic properties can lead to a range of adverse outcomes, including cognitive impairment, falls, and delirium. ncats.ionih.gov this compound, as a compound with anticholinergic properties, warrants careful consideration within this context.
Understanding Anticholinergic Burden
Anticholinergic burden refers to the cumulative effect of taking one or more medications that block the action of acetylcholine in the body. nih.gov Acetylcholine is a neurotransmitter involved in numerous physiological processes, and its inhibition can lead to a variety of central and peripheral side effects. patsnap.com In the elderly, age-related physiological changes can increase susceptibility to the adverse effects of anticholinergic drugs. nih.gov
Several scales have been developed to quantify the anticholinergic burden of medications, such as the Anticholinergic Cognitive Burden (ACB) scale and the Anticholinergic Risk Scale (ARS). researchgate.netuclahealth.org These scales typically assign a score to individual drugs based on their anticholinergic activity, allowing for an estimation of the total burden for a patient's medication regimen. A higher cumulative score is generally associated with an increased risk of adverse events. acbcalc.com
This compound and Anticholinergic Burden Scales
| Anticholinergic Burden Scale | Inclusion of this compound | Reported Score |
|---|---|---|
| Anticholinergic Cognitive Burden (ACB) Scale | Not explicitly listed in publicly available versions | N/A |
| Anticholinergic Risk Scale (ARS) | Not explicitly listed in publicly available versions | N/A |
| CRIDECO Anticholinergic Load Scale (CALS) | Included | Score not specified in the publication |
Implications for the Elderly
The elderly are a patient population at heightened risk for adverse effects from medications with anticholinergic activity. nih.gov Age-related changes in pharmacokinetics and pharmacodynamics, including reduced renal clearance and potential alterations in blood-brain barrier permeability, can lead to increased drug exposure and sensitivity. nih.gov
The primary concerns regarding anticholinergic burden in the elderly include:
Cognitive Impairment: A significant body of evidence links high anticholinergic burden to an increased risk of cognitive decline, confusion, and dementia. nih.govnih.gov
Falls and Fractures: Anticholinergic side effects such as dizziness, blurred vision, and sedation can increase the risk of falls, which can have devastating consequences in older adults.
Peripheral Side Effects: Common peripheral anticholinergic effects include dry mouth, constipation, urinary retention, and blurred vision, which can significantly impact the quality of life in the elderly. patsnap.com
While specific clinical studies on the geriatric population are scarce for this compound, its mechanism of action as a muscarinic receptor antagonist suggests that it could contribute to the aforementioned risks. patsnap.com
Research Findings from Preclinical Studies
Detailed safety pharmacology studies of this compound in geriatric animal models are not extensively published. However, general toxicological data from preclinical studies provide some insight into its safety profile. Acute toxicity studies in rats have determined the median lethal dose (LD50) for oral and intraperitoneal administration.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
|---|---|---|---|---|
| LD50 | Oral | Rat | 2295 mg/kg | Details of toxic effects not reported other than lethal dose value. chemsrc.com |
| LD50 | Intraperitoneal | Rat | 240 mg/kg | Details of toxic effects not reported other than lethal dose value. chemsrc.com |
It is important to note that these data are from acute toxicity studies in healthy, adult animals and may not directly translate to the potential risks in a geriatric population with multiple comorbidities and polypharmacy.
The chemical structure of this compound as a quaternary ammonium (B1175870) compound is a relevant factor in its safety profile. Quaternary ammonium compounds are generally less able to cross the blood-brain barrier compared to tertiary amines. This characteristic could potentially lead to a lower incidence of central nervous system side effects, such as confusion and cognitive impairment, which are of particular concern in the elderly.
Further research, including well-designed clinical studies in geriatric populations, is necessary to fully elucidate the toxicological profile and safety pharmacology of this compound in the elderly and to accurately quantify its contribution to the anticholinergic burden.
Advanced Clinical Research Applications and Outcomes of Tiemonium Iodide
Therapeutic Efficacy in Gastrointestinal Visceral Spasms (e.g., Irritable Bowel Syndrome, Renal Colic)
Tiemonium (B1683158) iodide is primarily indicated for the treatment of visceral spasms, including those associated with irritable bowel syndrome (IBS) and renal colic. patsnap.com As a quaternary ammonium (B1175870) antimuscarinic, it shares peripheral effects similar to atropine (B194438) and is utilized to alleviate visceral spasms. drugfuture.com Its mechanism of action, which involves the relaxation of smooth muscles in the gastrointestinal tract, makes it a therapeutic option for managing the painful symptoms of these conditions. patsnap.comdrugbank.com
Clinical research has focused on its role in providing symptomatic relief from the abdominal pain and cramping characteristic of IBS. patsnap.comaffygility.com Studies have shown that tiemonium iodide can be effective in reducing the intensity and frequency of these spasms. patsnap.com In the context of renal colic, which involves spasms of the urinary tract, this compound is also used to manage the associated acute and painful spasmodic episodes. google.comdrugbank.com
Table 1: this compound in Gastrointestinal Spasms
| Condition | Therapeutic Application | Research Findings |
|---|---|---|
| Irritable Bowel Syndrome (IBS) | Symptomatic relief of abdominal pain and cramping. patsnap.comaffygility.com | Effective in reducing the frequency and intensity of spasms. patsnap.com |
| Renal Colic | Management of acute, painful spasms of the urinary tract. google.comdrugbank.com | Provides relief from visceral spasms. drugfuture.com |
Application in Urological Spasmodic Conditions (e.g., Dysmenorrhea)
The application of this compound extends to urological and gynecological spasmodic conditions, most notably dysmenorrhea. patsnap.com Primary dysmenorrhea is characterized by excessive uterine muscle contractions, leading to pain. clinicalinfobd.com Anticholinergic antispasmodic agents like this compound, which relax smooth muscles via muscarinic receptors, are used in the treatment of dysmenorrhea. clinicalinfobd.com
While it is recognized as a treatment option, some sources suggest that the supporting data for its efficacy in dysmenorrhea are sparse. clinicalinfobd.com Nevertheless, it is indicated for the symptomatic treatment of painful gynecological spasmodic manifestations. google.com The rationale for its use lies in its ability to alleviate the smooth muscle spasms of the uterus that cause menstrual pain. ncats.io
Table 2: this compound in Urological/Gynecological Spasms
| Condition | Therapeutic Application | Research Context |
|---|---|---|
| Dysmenorrhea | Treatment of pain from uterine muscle contractions. clinicalinfobd.com | Used for symptomatic relief of painful gynecological spasms. google.com |
| Other Urological Spasms | Alleviation of spasms in the urinary bladder. ncats.io | Indicated for spasmodic and painful manifestations of the urinary tract. google.com |
Utility as an Antiperistaltic Agent in Medical Imaging (e.g., Magnetic Resonance Enterography)
In the field of medical imaging, particularly Magnetic Resonance Enterography (MRE), antiperistaltic agents are crucial for obtaining high-quality images of the small bowel. mdpi.com Peristaltic movements can cause motion artifacts, which can obscure the evaluation of disease. mdpi.comclinicalimagingscience.org Tiemonium has been used as an antiperistaltic agent to reduce these artifacts. onclepaul.net
The administration of an antiperistaltic drug helps to suspend bowel motion, which is especially important for post-contrast imaging to improve image quality and minimize luminal collapse. mdpi.com While glucagon (B607659) is a commonly used agent in the USA, tiemonium has been utilized in other regions for this purpose. clinicalimagingscience.orgonclepaul.net For instance, one study reported the administration of tiemonium methylsulphate as an alternative to glucagon in nine patients undergoing MR examinations. researchgate.net The European Society of Gastrointestinal and Abdominal Radiology (ESGAR) guidelines suggest the use of spasmolytic agents for MRE. mdpi.com
Table 3: Tiemonium as an Antiperistaltic Agent in MRE
| Imaging Modality | Purpose of Antiperistaltic Agent | Research Application of Tiemonium |
|---|---|---|
| Magnetic Resonance Enterography (MRE) | Reduce motion artifacts from peristalsis. mdpi.comclinicalimagingscience.org | Used to suspend bowel motion and improve image quality. mdpi.comonclepaul.net |
| Improve evaluation of post-contrast images. mdpi.com | Administered as an alternative to other agents like glucagon. clinicalimagingscience.orgresearchgate.net | |
| Minimize luminal collapse. mdpi.com |
Observational Studies and Patient Comfort Outcomes
Observational studies and clinical experience have provided insights into the role of this compound in improving patient comfort. Research has indicated promising results in enhancing patient comfort by reducing the frequency and intensity of spasms associated with conditions like IBS. patsnap.com By alleviating the pain and discomfort from visceral spasms, this compound is considered a valuable medication in the management of these conditions. patsnap.com
In the context of medical procedures like CT enteroclysis, patient comfort is a significant consideration, as the procedure can be uncomfortable. onclepaul.net While not directly referencing tiemonium, the use of medications to increase patient comfort during such procedures is a noted practice. onclepaul.net The primary mechanism through which this compound enhances patient comfort is its direct action on relaxing smooth muscles, thereby mitigating the primary source of pain in spasmodic conditions. patsnap.com
Future Research Trajectories and Innovations
Development of Novel Tiemonium-Based Compounds with Enhanced Selectivity or Reduced Adverse Effects
The quest for more precise pharmacological agents is a cornerstone of modern drug development. For Tiemonium (B1683158) iodide, a quaternary ammonium (B1175870) antimuscarinic agent, future research will likely focus on creating new molecular entities that offer greater selectivity for specific muscarinic receptor subtypes. patsnap.com This enhanced selectivity could lead to more targeted therapeutic effects, potentially reducing the incidence of common anticholinergic side effects.
Another area of development is the creation of highly selective sensors for Tiemonium, which can aid in research and quality control. Studies have successfully developed ion-selective electrodes, including some based on molecularly imprinted polymers (MIPs), for the precise quantification of Tiemonium. researchgate.net These sensors demonstrate fast and stable responses, suggesting that the principles used to create them—based on molecular recognition—could be extrapolated to design derivatives with higher target affinity. researchgate.net
Table 1: Research Highlights in Tiemonium Derivative Development
| Research Area | Focus | Key Findings | Potential Impact |
| Asymmetric Synthesis | Production of (S)-tiemonium iodide | A three-step synthesis was developed, achieving an 84% overall yield. thieme-connect.de | Enhanced therapeutic efficacy and reduced side effects by using a single, more active enantiomer. |
| Selective Electrodes | Creation of sensors for Tiemonium quantification | Development of ion-selective electrodes, including a Molecularly Imprinted Polymer (MIP) sensor with high selectivity. researchgate.net | Improved analytical methods for quality control and research; insights into molecular recognition for designing more selective drugs. researchgate.net |
| Focused Libraries | Synthetic approaches to create novel inhibitors | The "focused library approach" is used to develop inhibitors with high enzyme selectivity based on core structures. nih.gov | Systematic discovery of new Tiemonium-based compounds with optimized properties. |
Exploration of Alternative Pharmacological Applications (e.g., Anti-proliferative Effects on Cancer Cells)
Drug repositioning, the identification of new uses for approved drugs, is an attractive strategy in pharmacology due to reduced costs and timelines. Tiemonium and related compounds are being investigated for applications beyond their primary use as antispasmodics.
A significant area of emerging research is the potential anti-proliferative effect of Tiemonium on cancer cells. A study investigating the effects of various drugs on human LOVO colon cancer cells found that Tiemonium methylsulfate (B1228091) greatly inhibited cell proliferation in vitro. researchgate.net This finding opens a new, albeit preliminary, avenue for Tiemonium as a potential component of cancer therapy. The study also noted that this inhibition was associated with a total abrogation of phospho-extracellular-regulated kinase (ERK), a key protein in cell signaling pathways that promote cell growth. researchgate.net
The exploration of fluoroquinolone antibiotics as anti-cancer molecules provides a parallel for this type of research, where compounds are repositioned based on observed pro-apoptotic and anti-proliferative potentials. researchgate.net While the initial findings for Tiemonium are promising, extensive further research is required to understand the mechanism of action and to determine its efficacy and safety in this new context.
Advancements in Drug Delivery Systems and Formulation Technologies (e.g., Fast-Dissolving Tablets)
Innovations in drug delivery can significantly enhance patient compliance and a drug's therapeutic efficacy. For a compound like Tiemonium iodide, used for acute symptomatic relief, advanced formulations such as fast-dissolving tablets (FDTs) present a compelling opportunity. mdpi.compharmascholars.com
FDTs are solid dosage forms that disintegrate or dissolve rapidly in the mouth without the need for water. nih.govjournaljpri.com This is particularly advantageous for pediatric and geriatric patients, or any patient with difficulty swallowing (dysphagia). mdpi.compharmascholars.com The rapid disintegration can lead to faster onset of action due to potential pre-gastric absorption of the drug from the mouth, pharynx, and esophagus. pharmascholars.comnih.gov
Several technologies are employed to create FDTs, including:
Lyophilization (Freeze-Drying): Produces a highly porous and lightweight tablet structure.
Direct Compression: A cost-effective method using superdisintegrants to achieve rapid tablet breakup. nih.gov
Spray Drying: Creates highly porous and fine powders suitable for FDTs. nih.gov
Sublimation: Incorporates volatile ingredients that are later removed, leaving a porous structure.
Cotton Candy Process: Uses a spinning process to create a floss-like matrix that is then compressed. mdpi.com
The use of natural polymers as superdisintegrants (e.g., chitosan, guar (B607891) gum) is also a growing trend, offering benefits like biocompatibility and cost-effectiveness over synthetic polymers. mdpi.com These advancements could be applied to this compound to create a more patient-centric product with improved performance characteristics. nih.gov
Table 2: Technologies for Fast-Dissolving Tablet (FDT) Formulation
| Technology | Principle | Key Advantage |
| Lyophilization | Freeze-drying a solution of the drug and excipients. | Very rapid disintegration, high porosity. nih.gov |
| Direct Compression | Compressing a mixture of the drug and superdisintegrants. | Cost-effective and uses conventional equipment. nih.gov |
| Spray Drying | Atomizing a liquid feed into a hot gas medium. | Produces uniform, porous particles. nih.gov |
| Sublimation | Removing a volatile component via sublimation. | Creates a porous tablet matrix. nih.gov |
Integration of Computational Chemistry and Artificial Intelligence in Drug Design and Optimization
Computational approaches offer several advantages:
Molecular Docking: Simulates the interaction between a drug candidate and its biological target, helping to predict binding affinity and orientation. alliedacademies.org
Virtual Screening: Rapidly screens vast libraries of virtual compounds to identify those most likely to be active. mdpi.com
Predictive Modeling: Uses AI and machine learning algorithms to analyze complex datasets and predict properties like efficacy, toxicity, and bioavailability early in the design process. alliedacademies.orgnih.gov
De Novo Drug Design: AI models can generate entirely new molecular structures with desired pharmacological properties. mdpi.com
By applying these techniques to Tiemonium, researchers could explore a vast chemical space to design new derivatives with enhanced selectivity for specific muscarinic receptors or with a more favorable side-effect profile. mdpi.com Quantum chemical calculations can predict the reactivity and stability of these new molecules with high accuracy. alliedacademies.org This integration of AI not only reduces the time and cost of development but also increases the probability of success in subsequent clinical trials. chemrxiv.org
Regulatory Science and Pharmaceutical Economics Perspectives
The pathway from drug discovery to market is governed by rigorous regulatory standards and influenced by economic factors. Regulatory science, the science of developing new tools and standards to evaluate the safety, efficacy, and quality of medical products, plays a crucial role in facilitating innovation. nih.gov For a compound like this compound, which is included in some post-authorization safety studies and drug utilization reviews for other medications, understanding the regulatory landscape is essential. europa.eueuropa.eu
From a pharmaceutical economics perspective, the high fixed costs of research and development must be balanced against the potential market and pricing. econlib.org The development of novel Tiemonium-based compounds or new formulations would require a clear value proposition. This could include demonstrating improved patient outcomes, better safety profiles, or addressing an unmet medical need to justify the investment.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are increasingly focused on a lifecycle approach to drug regulation. This involves ongoing monitoring of a drug's performance after it has been approved. econlib.org Future research on this compound, particularly for new indications or formulations, will need to generate robust data to meet the evolving requirements of these agencies.
Global Collaborative Research Initiatives
The complexity and cost of modern biomedical innovation increasingly necessitate collaboration across organizational, sectoral, and national boundaries. capes.gov.br Future advancements in the research and development of this compound could be significantly accelerated through global collaborative initiatives.
These collaborations can take many forms, from public-private partnerships to international academic consortia. capes.gov.br They offer a way to leverage diverse expertise, share resources and data, and mitigate the risks associated with drug development. capes.gov.br Initiatives often bring together experts from academia, the pharmaceutical industry, regulatory agencies, and patient groups to tackle systemic challenges in research. capes.gov.br
For this compound, such collaborations could focus on:
Conducting large-scale, multinational clinical trials for new indications like its anti-proliferative effects.
Sharing data and compound libraries to accelerate the discovery of novel derivatives.
Harmonizing regulatory requirements to streamline the global approval process for new formulations.
Fostering innovation through shared platforms and technologies, as seen in initiatives by organizations like EATRIS in Europe. capes.gov.br
In India, for example, the government has launched a National IPR Policy to foster a stable intellectual property regime and encourage innovation, indicating a supportive environment for such research endeavors. dsir.gov.in These global and national efforts create a fertile ground for advancing the science behind established medicines like this compound.
Q & A
What are the established synthetic protocols for Tiemonium iodide, and how can purity be validated?
Level: Basic
Methodological Answer:
this compound is synthesized via quaternization of a morpholine derivative. A standard protocol involves reacting 3-hydroxy-3-phenyl-3-(2-thienyl)propyl chloride with N-methylmorpholine in an alcoholic medium, followed by iodide salt precipitation . Post-synthesis, recrystallization in 50% ethanol is critical to achieve a melting point of 189–191°C, a key purity indicator . Validation methods include:
- HPLC-UV for quantifying residual solvents.
- Elemental analysis (C: 48.54%, I: 28.49%) to confirm stoichiometry .
- Mass spectrometry (exact mass: 445.0572) for molecular identity .
Table 1: Key Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₄INO₂S | |
| Molecular Weight | 445.36 g/mol | |
| Melting Point | 189–191°C | |
| CAS Registry Number | 144-12-7 |
What experimental models are appropriate for evaluating this compound’s antispasmodic efficacy?
Level: Basic
Methodological Answer:
Preclinical models focus on smooth muscle contraction assays:
- In vitro: Isolated guinea pig ileum or rat bladder strips exposed to acetylcholine, measuring relaxation via force transducers .
- In vivo: Rodent models of induced gastrointestinal spasms (e.g., carbachol-induced colonic hypermotility) with motility metrics quantified via radiographic imaging .
- Dose-response curves to calculate EC₅₀ values, ensuring comparison against standards like atropine . Clinical trial designs should follow A03AB17 (WHO ATC classification) guidelines for antispasmodics, emphasizing double-blinded, placebo-controlled phases with endpoints like symptom relief frequency .
How does this compound’s quaternary ammonium structure influence its pharmacokinetic profile?
Level: Advanced
Methodological Answer:
The quaternary ammonium group limits blood-brain barrier penetration, reducing CNS side effects but also lowering oral bioavailability (~20–30%) due to poor lipid solubility and first-pass metabolism . Strategies to optimize bioavailability include:
- Prodrug design: Esterification of the hydroxyl group to enhance intestinal absorption .
- Nanoformulation: Liposomal encapsulation to improve solubility and hepatic bypass .
- Alternative routes: Sublingual or rectal administration to circumvent first-pass effects. Pharmacokinetic studies should use LC-MS/MS to quantify plasma concentrations and metabolite identification .
What methodologies resolve contradictions in this compound’s receptor selectivity profiles?
Level: Advanced
Methodological Answer:
Discrepancies in muscarinic receptor subtype affinity (e.g., M3 vs. M2) may arise from assay conditions. To address this:
- Radioligand binding assays: Use transfected CHO cells expressing individual receptor subtypes (M1–M5) with [³H]-N-methylscopolamine to determine Ki values .
- Functional assays: Measure intracellular Ca²⁺ flux (M3/Gq-coupled) vs. cAMP inhibition (M2/Gi-coupled) to confirm functional selectivity .
- Molecular docking: Perform homology modeling of the receptor’s active site to explain structural determinants of binding . Contradictory clinical outcomes (e.g., variable efficacy in urinary vs. gastrointestinal spasms) may reflect tissue-specific receptor expression, requiring transcriptomic analysis of target tissues .
How can researchers design robust structure-activity relationship (SAR) studies for Tiemonium derivatives?
Level: Advanced
Methodological Answer:
SAR studies should systematically modify key regions of Tiemonium’s structure:
- Core modifications: Replace the thienyl group with furan or pyridine rings to assess aromatic interaction effects .
- Side-chain variations: Alter the hydroxypropyl chain length to evaluate steric effects on receptor binding .
- Quaternary center substitutions: Test bulkier alkyl groups (e.g., ethyl instead of methyl) to study charge distribution impacts .
Analytical tools: - X-ray crystallography to resolve 3D conformations .
- DFT calculations to map electrostatic potential surfaces .
- In vivo efficacy screening in disease-specific models (e.g., IBS or overactive bladder) .
What strategies mitigate anticholinergic side effects in this compound therapy?
Level: Advanced
Methodological Answer:
Common side effects (dry mouth, urinary retention) stem from non-selective muscarinic blockade. Mitigation approaches include:
- Receptor-subtype-specific delivery: Targeted nanoparticles conjugated with tissue-specific ligands (e.g., intestinal M3 receptors) .
- Combination therapy: Co-administration with β3-adrenoceptor agonists (e.g., mirabegron) to reduce bladder dose requirements .
- Pharmacogenomics: Screen for CYP2D6 polymorphisms affecting metabolism to personalize dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
